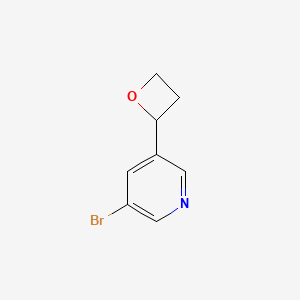

3-Bromo-5-oxetan-2-yl-pyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8BrNO |

|---|---|

Poids moléculaire |

214.06 g/mol |

Nom IUPAC |

3-bromo-5-(oxetan-2-yl)pyridine |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8-1-2-11-8/h3-5,8H,1-2H2 |

Clé InChI |

FGQDNPMCXLOTAO-UHFFFAOYSA-N |

SMILES canonique |

C1COC1C2=CC(=CN=C2)Br |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromo 5 Oxetan 2 Yl Pyridine and Analogous Heterocyclic Systems

Retrosynthetic Analysis of 3-Bromo-5-oxetan-2-yl-pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and highlight potential challenges.

Disconnection Strategies Based on Pyridine (B92270) and Oxetane (B1205548) Fragments

The structure of this compound presents several logical points for disconnection. The most prominent strategy involves severing the carbon-carbon bond between the pyridine and oxetane rings. This leads to two primary synthons: a 3-bromo-5-pyridyl anion equivalent and a 2-oxetanyl cation equivalent.

A second approach considers the formation of the pyridine ring as a late-stage step, building it onto a precursor already containing the oxetane moiety. This is a common strategy in pyridine synthesis, often involving condensation reactions. baranlab.org A third strategy involves forming the oxetane ring on a pre-functionalized pyridine precursor.

| Disconnection Strategy | Pyridine Fragment Precursor | Oxetane Fragment Precursor |

| Strategy 1: C-C Bond Formation | 3-Bromo-5-lithiopyridine or 3-Bromo-5-pyridylboronic acid | 2-Halooxetane or Oxetane-2-carbaldehyde |

| Strategy 2: Pyridine Ring Formation | Various acyclic precursors (e.g., 1,5-dicarbonyl compounds) | Oxetane-containing aldehyde or ketone |

| Strategy 3: Oxetane Ring Formation | 1-(3-Bromo-5-pyridinyl)-1,3-propanediol derivative | Not applicable (formed in situ) |

Identification of Key Precursors and Synthetic Challenges

Each disconnection strategy points toward specific key precursors and associated synthetic hurdles.

For Strategy 1 , the generation of a stable 3-bromo-5-pyridyl organometallic species is a primary challenge. Pyridine's electron-deficient nature can complicate metallation reactions. The synthesis of the oxetane precursor, such as oxetane-2-carbaldehyde, also requires specialized methods due to the inherent strain of the four-membered ring. acs.org

Strategy 2 relies on established but often complex pyridine syntheses like the Hantzsch or Kröhnke methods. baranlab.orgnih.govadvancechemjournal.com The main challenge here is the synthesis of the required oxetane-bearing acyclic precursor and ensuring its stability under the conditions of pyridine ring formation.

Strategy 3 focuses on the construction of the strained oxetane ring, which is kinetically and thermodynamically challenging. acs.orgmagtech.com.cn This typically involves an intramolecular cyclization of a 1,3-diol derivative, where precise control of stereochemistry and leaving group ability is paramount.

Direct Functionalization Approaches for Pyridine Rings

Functionalizing a pre-formed pyridine ring is a common and powerful approach for accessing substituted derivatives.

Regioselective Bromination of Pyridine Derivatives at the 3-Position

Direct electrophilic bromination of pyridine is difficult due to the ring's deactivation by the electronegative nitrogen atom and typically requires harsh conditions, often leading to mixtures of products. Achieving regioselectivity at the 3-position (meta to the nitrogen) is particularly challenging.

More effective methods often rely on pre-existing functional groups to direct the halogenation. One established route to 3-halopyridines involves a Sandmeyer-type reaction starting from 3-aminopyridine. For the target molecule, a plausible route could involve starting with 3-amino-5-substituted pyridine, followed by diazotization and subsequent bromination. patsnap.com Another approach involves directed ortho-metalation, where a directing group at C2 or C4 can facilitate lithiation at the C3 position, followed by quenching with an electrophilic bromine source. More recent methods have explored the generation of pyridyne intermediates, which can be trapped to introduce functionality at the 3- and 4-positions. rsc.org

| Method | Description | Key Reagents |

| Electrophilic Aromatic Substitution | Direct bromination of the pyridine ring. Often requires high temperatures and strong acids. | Br₂, Oleum/H₂SO₄ |

| Sandmeyer Reaction | Conversion of an amino group to a diazonium salt, which is then displaced by a bromide. | 3-Aminopyridine, NaNO₂, HBr, CuBr |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation to an adjacent position, followed by reaction with an electrophile. | n-BuLi, TMP-Li, Br₂ or CBr₄ |

| Pyridyne Intermediates | Generation of a highly reactive pyridyne which undergoes nucleophilic addition. | n-BuLi, Aryl/Alkylmagnesium Halides |

C-H Functionalization Strategies for Pyridine Core Derivatization

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H functionalization, which allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. rsc.org While functionalization at the C2 position of pyridine is well-established due to the directing effect of the nitrogen atom, achieving selectivity at distal positions like C3 and C5 remains a significant challenge. researchgate.netnih.gov

Strategies to achieve meta- (C3/C5) functionalization often employ a removable directing group that positions the catalyst appropriately. Another powerful technique is iridium-catalyzed C-H borylation, which can introduce a boronic ester at various positions on the pyridine ring. This boronic ester then serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to form the desired C-C bond with the oxetane fragment. nih.govmdpi.com Palladium-catalyzed C-H arylation has also been developed for electron-deficient pyridines, showing high regioselectivity at the C3 and C4 positions. nih.gov

Construction of the Oxetan-2-yl Moiety

The synthesis of 2-substituted oxetanes is challenging due to the inherent ring strain of the four-membered ether. magtech.com.cnresearchgate.net However, several reliable methods have been developed.

The most common method is the intramolecular Williamson etherification . This involves the cyclization of a 1,3-halohydrin or a 1,3-diol derivative where one of the hydroxyl groups has been converted into a good leaving group (e.g., a tosylate or mesylate). acs.org This reaction is typically promoted by a base. For the synthesis of a 2-aryl oxetane, the precursor would be a 1-aryl-3-halopropanol or a similar species.

Another significant method is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. cambridgescholars.comnih.govresearchgate.netrsc.org In the context of this compound, this could involve the photoreaction of 3-bromo-5-formylpyridine with an alkene like ethylene (B1197577) or a vinyl ether. The regioselectivity of this reaction is a critical consideration.

Finally, ring-expansion of a suitable epoxide, such as a 2-aryl-2-(halomethyl)oxirane, can also yield a 2-substituted oxetane.

| Synthetic Method | Description | Starting Materials |

| Intramolecular Williamson Etherification | Base-promoted intramolecular Sₙ2 reaction to form the C-O bond of the ring. acs.org | 1-Aryl-3-halopropan-1-ol or 1-Aryl-propane-1,3-diol derivative |

| Paternò–Büchi Reaction | Photochemical [2+2] cycloaddition between a carbonyl and an alkene. nih.govresearchgate.net | Aryl aldehyde/ketone, Alkene |

| Epoxide Ring Expansion | Reaction of an epoxide with a sulfonium (B1226848) ylide to expand the three-membered ring to a four-membered ring. | 2-Aryl-2-vinyloxirane or similar epoxide |

| O-H Insertion / C-C Cyclization | Rhodium-catalyzed O-H insertion of a diazo compound into a 1,3-diol followed by C-C bond forming cyclization. rsc.org | Diazomalonates, 1,3-diols |

Intramolecular Cyclization Routes to Substituted Oxetanes

The construction of the oxetane ring is a significant challenge due to its inherent ring strain. acs.org Intramolecular cyclization is a primary strategy to overcome this, typically involving the formation of a C-O bond. acs.org

One of the most common methods for oxetane synthesis is the Williamson etherification, which involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic hydroxyl group at the other. beilstein-journals.org Despite being a kinetically less favored 4-exo-tet cyclization, its practicality and versatility make it a widely used approach. beilstein-journals.org The success of this method often requires the use of strong bases to facilitate the deprotonation of the alcohol and subsequent intramolecular nucleophilic substitution.

Acid-catalyzed intramolecular cyclization of 1,3-diols is another effective route. nih.gov For instance, the treatment of a 1,3-diol with a Brønsted acid can promote the formation of an oxetane ring. nih.gov This method's efficacy can be influenced by the substituents on the diol and the specific acid catalyst employed.

The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, offers a direct pathway to oxetanes. magtech.com.cnwikipedia.orgnih.gov This photochemical reaction proceeds via an excited state of the carbonyl compound, which then adds to the alkene to form the four-membered ring. wikipedia.org The reaction can be initiated by UV light or, more recently, by visible light using a photocatalyst, which enhances the safety and scalability of the process. chemrxiv.org The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by factors such as the electronic properties of the reactants and the reaction conditions. slideshare.net

Ring expansion of epoxides, particularly with sulfur ylides, provides another avenue to oxetane synthesis. magtech.com.cnnih.gov This method involves the reaction of an epoxide with a sulfur ylide, leading to the formation of the four-membered oxetane ring through a ring-expansion mechanism.

| Cyclization Method | Description | Key Features |

| Williamson Etherification | Intramolecular cyclization of 1,3-halohydrins or similar substrates. | Practical, versatile, often requires strong base. beilstein-journals.org |

| Acid-Catalyzed Cyclization | Intramolecular cyclization of 1,3-diols using a Brønsted acid. | Influenced by substrate and catalyst. nih.gov |

| Paternò–Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Direct, atom-economical, can be initiated by UV or visible light. magtech.com.cnwikipedia.orgnih.govchemrxiv.org |

| Epoxide Ring Expansion | Reaction of epoxides with sulfur ylides. | Forms oxetane via ring expansion. magtech.com.cnnih.gov |

Stereoselective Synthesis of Oxetane Rings

The stereochemical control in the synthesis of oxetane rings is crucial, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Stereoselective reductions of precursor molecules can be employed to set the stereochemistry of the resulting oxetane. For example, the stereoselective reduction of a β-hydroxy ketone can provide a syn- or anti-1,3-diol, which can then be cyclized to the corresponding cis- or trans-2,4-disubstituted oxetane with inversion of stereochemistry at one of the centers.

The Paternò–Büchi reaction can also exhibit diastereoselectivity, which is often dependent on the nature of the reactants and the reaction conditions. slideshare.net For instance, the reaction of chiral aldehydes with furans can proceed with a degree of facial diastereoselectivity. nih.gov The mechanism is thought to involve the formation of a biradical intermediate, and the stereochemical outcome is determined by the relative stability of the transition states leading to the different diastereomers.

Enantioenriched oxetanes can be synthesized from chiral starting materials. For example, sugars have been utilized as chiral synthons to diastereoselectively form oxetanes. illinois.edu Additionally, enantioenriched alcohols can undergo stereoselective displacement to form oxetanes with high enantiomeric excess. illinois.edu The ring expansion of enantioenriched epoxides using sulfur ylides has also been shown to produce enantioenriched oxetanes. illinois.edu

| Stereoselective Method | Approach | Outcome |

| Diastereoselective Reduction | Stereoselective reduction of a β-hydroxy ketone followed by cyclization. | Access to cis- or trans-2,4-disubstituted oxetanes. |

| Paternò–Büchi Reaction | Photocycloaddition with chiral reactants. | Can provide diastereoselective formation of oxetanes. nih.govslideshare.net |

| Chiral Pool Synthesis | Use of chiral starting materials like sugars. | Diastereoselective synthesis of oxetanes. illinois.edu |

| Enantioselective Displacement | Stereoselective displacement from enantioenriched alcohols. | Formation of enantioenriched oxetanes. illinois.edu |

| Epoxide Ring Expansion | Ring expansion of enantioenriched epoxides. | Synthesis of enantioenriched oxetanes. illinois.edu |

Development of Oxetane-Containing Building Blocks

The development of versatile oxetane-containing building blocks is a key strategy for the efficient synthesis of complex molecules incorporating this motif. These building blocks are typically functionalized oxetanes that can be readily incorporated into larger structures through various chemical transformations.

Oxetan-3-one is a valuable and widely used building block. acs.org Its synthesis often involves an intramolecular cyclization of a dihydroxyacetone derivative. acs.org The ketone functionality in oxetan-3-one allows for a wide range of subsequent reactions, making it a versatile precursor for a variety of substituted oxetanes.

Functionalized spirocyclic oxetanes can be prepared through Paternò–Büchi reactions of cyclic ketones with derivatives of maleic acid. rsc.org These spirocyclic oxetanes serve as versatile intermediates for further chemical elaboration.

Methodologies that allow for the direct synthesis of functionalized oxetanes from simple starting materials are of significant interest. For example, a method coupling Williamson etherification with alcohol C-H functionalization avoids the need for multi-step substrate preparations. researchgate.netacs.org This approach can be initiated from unactivated primary or secondary alcohols and is suitable for late-stage functionalization. researchgate.net

The synthesis of 2-methyleneoxetanes can be achieved through the intramolecular O-vinylation of γ-bromohomoallylic alcohols, catalyzed by copper(I) iodide. organic-chemistry.org This 4-exo ring closure provides a convenient route to these specific oxetane building blocks.

| Building Block | Synthetic Approach | Utility |

| Oxetan-3-one | Intramolecular cyclization of dihydroxyacetone derivatives. acs.org | Versatile precursor for various substituted oxetanes. |

| Spirocyclic Oxetanes | Paternò–Büchi reaction of cyclic ketones and maleic acid derivatives. rsc.org | Intermediates for further functionalization. |

| Functionalized Oxetanes from Alcohols | Williamson etherification coupled with C-H functionalization. researchgate.net | Direct synthesis from simple alcohols, suitable for late-stage functionalization. |

| 2-Methyleneoxetanes | Intramolecular O-vinylation of γ-bromohomoallylic alcohols. organic-chemistry.org | Access to specifically functionalized oxetane building blocks. |

Cross-Coupling and Coupling Strategies for Assembling the this compound Core

The assembly of the this compound core requires the strategic formation of a carbon-carbon bond between the pyridine ring and the oxetane moiety. This is typically achieved through transition-metal-catalyzed cross-coupling reactions or by the functionalization of pre-formed halopyridines.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) for Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. The Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. This reaction can be applied to couple an oxetane-containing boronic acid derivative with a dihalopyridine to introduce the oxetane moiety onto the pyridine ring.

The Stille coupling, which utilizes organotin compounds, and the Heck coupling, which involves the reaction of an alkene with a halide, are other important palladium-catalyzed reactions that can be employed for pyridine functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, is also relevant for the synthesis of substituted pyridines, although not directly for the C-C bond formation in this specific case.

These cross-coupling reactions offer a high degree of functional group tolerance and are generally reliable for the synthesis of complex substituted pyridines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

| Cross-Coupling Reaction | Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester + Halide | Palladium | C-C |

| Stille | Organotin compound + Halide | Palladium | C-C |

| Heck | Alkene + Halide | Palladium | C-C |

| Buchwald-Hartwig | Amine + Halide | Palladium | C-N |

Late-Stage Functionalization and Diversification of Pre-formed Halopyridines with Oxetane Precursors

Late-stage functionalization involves the introduction of a functional group, in this case, the oxetane moiety, at a late step in the synthetic sequence. This approach is particularly valuable for the synthesis of analogues for structure-activity relationship studies.

A pre-formed halopyridine, such as 3,5-dibromopyridine, can be selectively functionalized with an oxetane precursor. This can be achieved through a cross-coupling reaction, where one of the bromine atoms is selectively reacted with an oxetane-containing nucleophile or organometallic reagent. The remaining bromine atom can then be used for further diversification of the molecule.

Strategies that avoid the pre-functionalization of the oxetane moiety are also being developed. For instance, a method that couples Williamson etherification with alcohol C-H functionalization can be applied in a late-stage manner to introduce the oxetane ring onto a complex molecule. researchgate.net

Strategies for Direct C-C Bond Formation at the Pyridine 5-Position

Direct C-H functionalization represents an atom-economical and efficient approach to forming C-C bonds. While challenging, methods for the direct C-H activation of pyridine at the 5-position are being explored. These methods typically involve the use of a transition metal catalyst that can selectively activate the C-H bond at the desired position, allowing for the subsequent coupling with a suitable reaction partner.

The development of such direct C-C bond formation strategies would provide a more streamlined synthesis of this compound and its analogues by eliminating the need for pre-functionalized pyridine starting materials.

Green Chemistry and Sustainable Synthetic Pathways for this compound

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of green and sustainable methodologies for the production of complex molecules like this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances, thereby offering safer and more efficient alternatives to traditional synthetic routes. Key areas of innovation in this context include the adoption of alternative energy sources, the use of environmentally benign solvents and catalysts, and the implementation of advanced process technologies such as flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. jocpr.comtandfonline.comresearchgate.net For the synthesis of pyridine derivatives, microwave irradiation can facilitate key bond-forming reactions, such as cyclocondensations and cross-coupling reactions. jocpr.commdpi.com In a hypothetical application to the synthesis of this compound, microwave heating could be employed to accelerate the coupling of a suitable oxetane-containing precursor with a pyridine ring or to drive the cyclization step in the formation of the pyridine core itself. The benefits of this approach are illustrated by the significant rate enhancements and improved yields observed in the synthesis of various polysubstituted pyridines. jocpr.comnih.gov

The use of microwave technology in conjunction with solvent-free conditions or green solvents further enhances the sustainability of the synthetic process. nih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic method for pyridine ring formation, has been successfully adapted to microwave conditions, often with improved outcomes compared to conventional heating. wikipedia.org

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Several hours | Minutes | wikipedia.org |

| Multicomponent Reaction for Polysubstituted Pyridines | 6-9 hours | 2-7 minutes | nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | High temperatures, longer times | Superior yields in shorter time | researchgate.net |

Flow Chemistry

Continuous flow chemistry offers numerous advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and process control. springerprofessional.deuc.ptdurham.ac.uk By conducting reactions in a continuous stream through a reactor, flow systems allow for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. uc.pt This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. springerprofessional.de

In the context of this compound synthesis, a multi-step sequence could be designed in a continuous flow setup, minimizing the need for isolation and purification of intermediates. uc.pt This "reaction telescoping" approach enhances efficiency and reduces waste. uc.pt Flow chemistry has been successfully applied to various heterocyclic syntheses, demonstrating its potential for the sustainable production of complex molecules. mdpi.comresearchgate.net

Green Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often rely on volatile and toxic organic solvents. ijarsct.co.in Green chemistry promotes the use of safer alternatives such as water, ionic liquids, or bio-derived solvents like sabinene. wikipedia.orgnih.gov The Hantzsch pyridine synthesis, for example, has been effectively carried out in aqueous media, significantly reducing the environmental footprint of the reaction. wikipedia.org

Catalysis is another cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. biosynce.com For the functionalization of pyridine rings, transition-metal and photocatalytic methods are being developed for direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. beilstein-journals.orgrsc.org Iron-catalyzed cyclization reactions have also been reported for the green synthesis of substituted pyridines. rsc.org Furthermore, biocatalysis, using whole cells or isolated enzymes, offers a highly sustainable approach for transformations such as N-oxidation of pyridines, often with high regioselectivity under mild conditions. rsc.orgnbinno.com The synthesis of pyridines from renewable biomass feedstocks is also an area of active research. rsc.orgacsgcipr.org

| Green Approach | Example | Advantage | Reference |

|---|---|---|---|

| Green Solvent | Water for Hantzsch synthesis | Reduced toxicity and environmental impact | wikipedia.org |

| Green Solvent | Sabinene for thiazolo[5,4-b]pyridines | Bio-derived, recyclable | nih.gov |

| Catalyst | Iron-catalyzed cyclization | Abundant, low-toxicity metal | rsc.org |

| Biocatalysis | Whole-cell N-oxidation | High selectivity, mild conditions | nbinno.com |

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 5 Oxetan 2 Yl Pyridine

Reaction Pathways for Pyridine (B92270) Ring Functionalization

The pyridine ring in 3-Bromo-5-oxetan-2-yl-pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic, combined with the presence of a deactivating bromo substituent, significantly influences its susceptibility to both electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution on Halogenated Pyridines

Halogenated pyridines can undergo nucleophilic aromatic substitution (NAS), typically through an addition-elimination (SNAr) mechanism. uomustansiriyah.edu.iqyoutube.com This pathway is particularly facile for halogens at the 2- and 4-positions (ortho and para to the nitrogen). youtube.com The reaction is initiated by the attack of a nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this rate-determining step. stackexchange.com The stability of the Meisenheimer complex is key; for attack at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comstackexchange.com In the final, rapid step, the leaving group is eliminated, and aromaticity is restored.

For 3-halopyridines, such as the subject compound, the SNAr mechanism is significantly disfavored. youtube.com When a nucleophile attacks the C3 position, the resulting Meisenheimer complex cannot delocalize the negative charge onto the ring nitrogen. stackexchange.com This lack of stabilization makes the intermediate much higher in energy, rendering the reaction extremely slow under standard SNAr conditions. Substitution at this position generally requires exceptionally strong nucleophiles or alternative mechanisms, such as the formation of a pyridyne intermediate via an elimination-addition pathway, which necessitates very strong basic conditions. uomustansiriyah.edu.iq

Oxetane (B1205548) Ring Reactivity and Transformations

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain (approximately 106 kJ/mol or 25.5 kcal/mol). acs.orgnih.gov This inherent strain is the primary driving force for its reactivity, particularly in ring-opening reactions. acs.org

Acid-Catalyzed Ring-Opening Mechanisms of Oxetanes

In the presence of Brønsted or Lewis acids, the oxetane ring is readily opened. The mechanism begins with the protonation of the oxetane's oxygen atom by an acid catalyst (e.g., H₃O⁺) or coordination with a Lewis acid. uab.catchemguide.co.uk This activation makes the ring's carbons significantly more electrophilic and susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack on an unsymmetrical oxetane, such as the 2-substituted oxetane in the title compound, is dictated by both steric and electronic factors. magtech.com.cn Under acidic conditions, the transition state has significant carbocationic character. Nucleophilic attack generally occurs at the more substituted carbon (C2 in this case), as this position can better stabilize the developing positive charge. magtech.com.cn This leads to the formation of a 1,3-difunctionalized propane (B168953) derivative.

Activation: Reversible protonation of the oxetane oxygen by an acid catalyst. libretexts.org

Nucleophilic Attack: The nucleophile attacks one of the ring carbons (preferentially the more substituted C2). This is typically the rate-determining step.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ring-opened product and regenerate the acid catalyst. libretexts.org

Nucleophilic Attack and Strain-Release Pathways in Oxetane Derivatives

Direct nucleophilic attack on an oxetane ring without acid catalysis requires a strong nucleophile due to the lower reactivity compared to epoxides. magtech.com.cn The reaction proceeds via an SN2-type mechanism. The release of the inherent ring strain provides the thermodynamic driving force for the reaction. acs.org

In contrast to acid-catalyzed reactions, the regioselectivity of base-catalyzed or neutral nucleophilic attack is primarily controlled by sterics. magtech.com.cn The nucleophile will preferentially attack the less sterically hindered carbon atom of the oxetane ring. For this compound, this would be the C4 position of the oxetane ring, leading to a primary alcohol, as opposed to the tertiary alcohol formed under acidic conditions.

Table 2: Regioselectivity of Nucleophilic Ring-Opening of the 2-Substituted Oxetane Moiety

| Reaction Condition | Nucleophile Type | Site of Attack | Major Product Type |

|---|---|---|---|

| Acidic (Brønsted or Lewis) | Weak (e.g., H₂O, ROH) | C2 (more substituted) | Tertiary Alcohol |

| Basic / Neutral | Strong (e.g., RLi, RMgX, NH₂⁻) | C4 (less substituted) | Primary Alcohol |

Rearrangement Reactions of Oxetane Scaffolds

Beyond simple ring-opening, the strained oxetane scaffold can participate in various rearrangement reactions, often promoted by Lewis acids. These transformations can lead to the formation of more complex molecular architectures. For instance, treatment of 2,2-disubstituted oxetanes with the Lewis superacid B(C₆F₅)₃ can induce a regioselective isomerization to yield homoallylic alcohols. uab.cat This process involves the formation of a zwitterionic intermediate after the initial ring-opening. uab.cat

Another notable transformation involves the use of frustrated Lewis pairs (e.g., B(C₆F₅)₃ and a hydrosilane), which can catalyze a reductive ring-opening of 3-aryl oxetanes that proceeds with an aryl migration. acs.org This reaction is believed to occur via a phenonium ion as a key intermediate. acs.org Such rearrangement pathways highlight the synthetic versatility of the oxetane ring as a reactive intermediate capable of undergoing significant structural reorganization.

Interplay of Pyridine and Oxetane Moieties in Reaction Mechanisms

The chemical behavior of this compound is governed by the electronic and steric properties of its pyridine ring, the oxetane substituent, and the bromine atom. The interaction between these components dictates the regioselectivity and feasibility of various chemical transformations.

The oxetane ring, when attached to an aromatic system, can act as a directed metalation group (DMG), influencing the regioselectivity of functionalization reactions such as ortho-lithiation. In the context of 3-substituted oxetanylpyridines, the oxetane moiety has been shown to be a moderately strong directing group. This effect is crucial for achieving selective substitution at the C4 position of the pyridine ring, a position that is otherwise challenging to functionalize directly due to the electronic nature of the pyridine ring.

The ortho-lithiation of 3-oxetanylpyridines can be efficiently achieved using organolithium bases like n-butyllithium. The oxetane's oxygen atom is thought to coordinate with the lithium cation, positioning the base for deprotonation at the adjacent C4 position of the pyridine ring. This complex-induced proximity effect (CIPE) is a key principle in directed ortho-metalation reactions. The strength of the oxetane as a directing group is significant enough to control the regioselectivity even in the presence of other substituents on the pyridine ring.

The relative directing ability of various groups in ortho-metalation has been studied, and while a direct comparison for the oxetanyl group versus a bromo group at the 5-position is not explicitly detailed in the provided literature, the general principle is that the stronger directing group will dictate the position of lithiation. In cases with multiple directing groups, the outcome depends on their relative strengths and the reaction conditions.

The following table summarizes the general relative strengths of common directing metalation groups:

| Directing Group Strength | Examples |

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl, -Br, -I |

This table presents a generalized hierarchy of directing group strength in ortho-metalation reactions.

The bromine atom at the 3-position of the pyridine ring in this compound is expected to exert a significant electronic influence on the reactivity of the molecule, including the oxetane ring. As an electron-withdrawing group, bromine reduces the electron density of the pyridine ring through its inductive effect. This electronic perturbation can be transmitted to the oxetane substituent.

A decrease in electron density on the pyridine ring can, in turn, affect the stability and reactivity of the attached oxetane. For instance, the Lewis basicity of the oxetane's oxygen atom may be reduced, which could influence its ability to coordinate with Lewis acids or participate as a directing group in metalation reactions.

Furthermore, the stability of the oxetane ring itself can be influenced by the electronic nature of its substituents. While 3,3-disubstituted oxetanes are noted for their high stability, the electronic environment created by the bromo-substituted pyridine ring could potentially impact the susceptibility of the oxetane to ring-opening reactions, particularly under acidic conditions. The inductive electron-withdrawing effect of the oxetane ring is known to reduce the pKa of adjacent basic functionalities, and the presence of a bromine atom could further modulate these properties.

Kinetic and Thermodynamic Considerations of Reaction Processes

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. This is particularly relevant in processes like ortho-metalation, where multiple reaction pathways may be accessible.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These conditions are typically favored at lower reaction temperatures and with short reaction times. In the context of ortho-lithiation of a substituted pyridine, the kinetically favored product would result from the deprotonation of the most acidic proton that is also sterically accessible to the base.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable one. These conditions are generally achieved at higher temperatures and with longer reaction times, allowing for reversible reactions to favor the product with the lowest Gibbs free energy. For instance, in the metalation of pyridines, a kinetically formed lithiated species might rearrange to a more stable, thermodynamically favored intermediate if the conditions permit.

The following table outlines the general conditions that favor kinetic versus thermodynamic control:

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or pseudo-irreversible | Reversible |

| Product | Forms faster (lower activation energy) | More stable (lower Gibbs free energy) |

In the specific case of the ortho-metalation of this compound, the directing effect of the oxetane group would kinetically favor lithiation at the C4 position. However, the thermodynamic stability of the resulting lithiated species would depend on the electronic and steric environment. The interplay of these factors determines the final product distribution and highlights the importance of carefully controlling reaction conditions to achieve the desired outcome.

Reactivity and Further Functionalization Strategies of 3 Bromo 5 Oxetan 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-Bromo-5-oxetan-2-yl-pyridine is an electron-deficient aromatic system. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). The substituents at the 3- and 5-positions further influence the regioselectivity of these reactions.

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reaction with electrophiles. This reactivity can be harnessed for site-selective functionalization.

N-Alkylation and N-Oxidation: The pyridine nitrogen can be readily alkylated or oxidized. N-functionalized pyridinium (B92312) salts have gained considerable attention as they can enhance the reactivity and selectivity of subsequent reactions under acid-free conditions. acs.org This approach is particularly useful for directing nonclassical Minisci-type reactions at the C2 and C4 positions under mild conditions, which is advantageous for the late-stage functionalization of complex molecules. acs.org

Recent research has demonstrated the use of visible-light-driven photocatalysis for the site-selective functionalization of pyridinium derivatives. acs.orgnih.gov For instance, by employing quinolinone as an organic photocatalyst, phosphinoyl and carbamoyl (B1232498) radicals can be generated and reacted with heteroarenium derivatives. nih.gov The site-selectivity can be switched between the C2 and C4 positions by changing the radical source. nih.gov Phosphinoyl radicals tend to yield C4-functionalized pyridines, while carbamoyl radicals predominantly afford C2 products. nih.gov

The electronic properties of the pyridine ring dictate the outcome of electrophilic and nucleophilic substitution reactions at the unsubstituted C2, C4, and C6 positions.

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated. In the case of this compound, the 3- and 5-positions are already substituted. Electrophilic attack at the remaining positions (C2, C4, C6) is generally unfavorable. For example, bromination of pyridine requires harsh conditions and often results in low yields of 3-bromopyridine (B30812) and 3,5-dibromopyridine. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.com The attack of a nucleophile at these positions results in a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com For this compound, the unsubstituted C2, C4, and C6 positions are potential sites for nucleophilic attack, although the steric hindrance from the adjacent substituents might influence the regioselectivity.

Transformations Involving the Bromine Substituent

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound makes it an excellent substrate for these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgsemanticscholar.org It is an effective method for forming C(sp2)-C(sp) bonds. researchgate.net The Sonogashira coupling of 3-bromopyridines with various terminal alkynes proceeds with good to excellent yields under optimized conditions, typically using a palladium catalyst like Pd(CF3COO)2, a ligand such as PPh3, a copper salt (CuI), and a base like Et3N in a solvent such as DMF. scirp.orgsemanticscholar.orgresearchgate.netscirp.org

Table 1: Examples of Sonogashira Coupling with Bromopyridines

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(hex-1-yn-1-yl)-5-methylpyridine | 85 | scirp.org |

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnBr2. youtube.com The reaction of 3-bromopyridine with organozinc reagents, catalyzed by palladium complexes, provides a route to 3-substituted pyridines. researchgate.net

Table 2: Examples of Negishi Coupling with Bromopyridines

| Aryl Halide | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| 3-Bromopyridine | (Thiophen-2-yl)zinc bromide | Pd(PPh3)4 | 3-(Thiophen-2-yl)pyridine | - | youtube.com |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh3)4 | 2,2'-Biphenyl | - | wikipedia.org |

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org It has become a widely used method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction of 3-bromopyridines with a variety of primary and secondary amines, using a palladium catalyst and a suitable phosphine (B1218219) ligand, allows for the synthesis of N-aryl and N-heteroaryl amines. chemspider.comnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with Bromopyridines

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3]/(±)-BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| 3-Bromo-2-aminopyridine | Morpholine | Pd2dba3/XPhos | 3-(Morpholino)pyridin-2-amine | 40 | nih.gov |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | N3-Cyclopentylpyridine-2,3-diamine | 78 | nih.gov |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and organomagnesium compounds from aryl bromides. wikipedia.orgnih.gov

The treatment of 3-bromopyridine with a strong base, such as n-butyllithium, at low temperatures can lead to a halogen-metal exchange, forming 3-lithiopyridine. researchgate.netresearchgate.net This highly reactive intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups at the 3-position. researchgate.netnih.gov The use of toluene (B28343) as a solvent has been shown to cleanly generate 3-lithiopyridine at -50°C. researchgate.net This methodology has been successfully applied to the synthesis of 3-pyridine boronic acid in high yield by quenching the lithiated species with triisopropyl borate. researchgate.net

An efficient method for performing halogen-metal exchange on bromopyridines bearing acidic protons involves the use of i-PrMgCl followed by n-BuLi. nih.gov This approach allows for the selective functionalization of the carbon-bromine bond even in the presence of sensitive functional groups. nih.gov

Aryl bromides can participate in radical reactions, typically initiated by radical initiators or photochemically. libretexts.org The radical chain mechanism involves initiation, propagation, and termination steps. libretexts.org While less common than the palladium-catalyzed and halogen-metal exchange reactions for the functionalization of aryl bromides, radical reactions offer alternative pathways for forming new bonds. For instance, bromine radicals can be generated from sources like N-bromosuccinimide (NBS) or dibromomethane (B42720) under visible light irradiation, which can then react with aryl systems. nih.gov The reactivity of aryl bromides in radical reactions can be influenced by the electronic nature of the substituents on the aromatic ring.

Reactivity of the Oxetan-2-yl Moiety

The oxetan-2-yl moiety, a four-membered saturated ether ring, imparts unique chemical properties to the parent molecule, this compound. Its reactivity is dominated by two principal factors: the inherent ring strain, estimated at approximately 25.5 kcal/mol, and the Lewis basicity of the oxygen atom. beilstein-journals.org These characteristics make the oxetane (B1205548) ring susceptible to various transformations, particularly ring-opening reactions, while also enabling it to influence the reactivity of the attached pyridine ring through steric and electronic effects.

Ring-Opening Reactions for Derivatization

The significant ring strain of the oxetane ring provides a thermodynamic driving force for ring-opening reactions, which lead to the formation of valuable functionalized 1,3-diols and their derivatives. researchgate.netresearchgate.net The regioselectivity of these reactions is a critical consideration and is primarily governed by steric and electronic effects, as well as the nature of the attacking species and reaction conditions. magtech.com.cn

Nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes, such as this compound, typically proceed via an SN2 mechanism. Strong nucleophiles preferentially attack the less sterically hindered carbon atom (C-4), leading to a primary alcohol. However, the C-2 carbon, being adjacent to the pyridine ring, is activated. In the presence of acids, which protonate the oxetane oxygen, even weak nucleophiles can attack the more substituted C-2 carbon. magtech.com.cn This is because the protonation facilitates C-O bond cleavage and the formation of a transient carbocationic species, which is stabilized by the adjacent pyridine ring.

An important derivatization strategy involves the intramolecular ring-opening of oxetanes. For instance, oxetanes bearing a 3-amido group can undergo acid-catalyzed intramolecular ring-opening and subsequent cyclization to form 2-oxazoline rings, which are prevalent in natural products. nih.govrsc.org While this specific reaction has not been reported for this compound, it highlights a potential pathway for complex functionalization. It is noteworthy that substrates containing a pyridine motif can sometimes deactivate Lewis acid catalysts like In(OTf)₃ through competitive binding, necessitating the use of stoichiometric amounts of strong Brønsted acids like HNTf₂ or HCl to achieve the desired transformation. nih.gov

| Reagent/Condition | Type of Reaction | Primary Product | Regioselectivity |

|---|---|---|---|

| Strong Nucleophiles (e.g., R-Li, RMgX) | Nucleophilic Opening | 1,3-Diol Derivative (after workup) | Attack at the less substituted carbon (C-4) |

| Weak Nucleophiles (e.g., H₂O, ROH) with Acid Catalyst | Acid-Catalyzed Nucleophilic Opening | 1,3-Diol or Ether-Alcohol | Attack at the more substituted carbon (C-2) |

| Reductive Reagents (e.g., Ti catalysts) | Reductive Ring-Opening | Homoallylic Alcohols | Varies with catalyst system |

| Intramolecular Nucleophile (e.g., 3-amido group) with Acid | Intramolecular Cyclization | Heterocyclic product (e.g., Oxazoline) | Internal attack at C-3 |

Functional Group Interconversions on the Oxetane Substituent (e.g., at C-2)

While the oxetane ring is prone to opening under certain conditions, it is also stable enough to be carried through various synthetic transformations, allowing for functionalization while maintaining the core four-membered ring. Functional group interconversions can occur on substituents attached to the oxetane ring or on the ring itself.

For this compound, the primary substituent on the oxetane ring is the bromopyridyl group at the C-2 position. Strategies for modifying this group without affecting the oxetane are of significant interest. Furthermore, direct functionalization of the oxetane ring's C-H bonds represents an atom-economical approach to new derivatives. For instance, radical functionalization at the 2-position of oxetane has been reported through C–H activation using a decatungstate photocatalyst, allowing for the addition of the oxetanyl group to electron-poor olefins. acs.org Such a strategy could potentially be applied to introduce new substituents at the C-2 position of the oxetane ring in the target molecule, provided selectivity over the pyridine ring's C-H bonds can be achieved.

Ortho-Metalation Strategies Directed by the Oxetane Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

Research has demonstrated that the oxetane ring can function as an effective directed metalation group. acs.orgrsc.org Specifically for 3-oxetanylpyridines, the oxetane moiety directs the highly regioselective lithiation of the pyridine ring at the C-4 position. rsc.orgresearchgate.net In a key study, treatment of 3-(2-methyloxetan-2-yl)pyridine with n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) resulted in efficient deprotonation at C-4. acs.orgrsc.org The resulting lithiated intermediate can be quenched with a diverse array of electrophiles to furnish novel C-4 functionalized pyridine oxetanes in good yields. acs.orgrsc.org This strategy provides a rapid and efficient route to building blocks that would be difficult to access through classical electrophilic substitution, which typically favors the ortho and para positions relative to an activating group. wikipedia.org The reaction has been successfully performed on a gram scale, demonstrating its utility for larger-scale synthesis. acs.orgrsc.org

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Hexachloroethane (C₂Cl₆) | 4-Chloro-3-(oxetan-2-yl)pyridine derivative | 70 |

| 2 | Iodine (I₂) | 4-Iodo-3-(oxetan-2-yl)pyridine derivative | 75 |

| 3 | Diphenyl disulfide ((PhS)₂) | 4-(Phenylthio)-3-(oxetan-2-yl)pyridine derivative | 72 |

| 4 | Benzaldehyde (PhCHO) | (4-(3-(Oxetan-2-yl)pyridin-4-yl))phenylmethanol | 65 |

| 5 | N,N-Dimethylformamide (DMF) | 3-(Oxetan-2-yl)picolinaldehyde | 60 |

| 6 | Trimethylsilyl chloride (TMSCl) | 4-(Trimethylsilyl)-3-(oxetan-2-yl)pyridine derivative | 80 |

Multi-Component Reactions and Cascade Processes for Complex Molecule Synthesis

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. rsc.orgresearchgate.net The structure of this compound, with its distinct reactive sites—the pyridine ring, the bromo substituent, and the oxetane moiety—makes it a potentially valuable substrate for such processes.

The oxetane ring itself can play a crucial role in directing cascade reactions. For example, an asymmetric three-component aza-Diels–Alder reaction has been developed using oxetane-tethered aldehydes, indoles, and arylamines. acs.org In this process, catalyzed by a chiral phosphoric acid, the oxetane ring is proposed to act as a directing group, leading to the formation of complex polycyclic alkaloid-like products with high stereoselectivity. acs.org This demonstrates the potential for the oxetane in this compound to orchestrate complex bond-forming sequences.

Furthermore, the bromine atom at the C-3 position of the pyridine ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, which can be integrated into MCRs. For instance, a one-pot sequence involving a Directed ortho-Metalation (DoM) followed by boronation and a Suzuki-Miyaura cross-coupling has been used to synthesize azabiaryls from various pyridine derivatives. nih.gov Applying a similar logic, this compound could first undergo a DoM at C-4 (directed by the oxetane), followed by quenching with an electrophile, and then a subsequent cross-coupling reaction at the C-3 position, leading to a highly substituted and complex pyridine scaffold in a streamlined fashion. The development of such MCR and cascade protocols involving this building block holds significant promise for the efficient synthesis of novel chemical entities.

Advanced Spectroscopic and Spectrometric Characterization of 3 Bromo 5 Oxetan 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-5-oxetan-2-yl-pyridine, one would expect distinct signals for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring.

Pyridine Ring Protons: The electronic environment of the pyridine ring is influenced by the electronegative nitrogen atom and the bromine substituent. Protons on a pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2, 4, and 6 would show characteristic chemical shifts and coupling patterns (doublets or doublet of doublets). For example, in 3-bromo-5-methoxypyridine, the pyridine protons appear at δ 8.28, 8.24, and 7.36 ppm.

Oxetane Ring Protons: The oxetane ring protons would appear in the upfield region of the spectrum. The proton at the C2 position (methine, adjacent to two oxygen atoms) would be the most deshielded. The methylene protons at C3 and C4 would exhibit complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.5 - 8.8 | d |

| Pyridine H-4 | 7.8 - 8.2 | t or dd |

| Pyridine H-6 | 8.4 - 8.7 | d |

| Oxetane H-2 (CH) | 5.5 - 6.0 | t or dd |

| Oxetane H-3 (CH₂) | 2.5 - 3.0 | m |

| Oxetane H-4 (CH₂) | 4.5 - 5.0 | m |

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring typically resonate between δ 120-155 ppm. The carbon atom bonded to the bromine (C3) would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, likely appearing around δ 118-125 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be significantly deshielded.

Oxetane Ring Carbons: The carbons of the oxetane ring would appear further upfield. The C2 carbon, bonded to the pyridine ring and an oxygen atom, would be the most deshielded of the oxetane carbons (δ ~80-90 ppm). The C4 carbon, bonded to oxygen, would also be deshielded (δ ~70-75 ppm), while the C3 carbon would be the most shielded (δ ~30-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 118 - 122 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 145 - 150 |

| Oxetane C-2 | 80 - 90 |

| Oxetane C-3 | 30 - 40 |

| Oxetane C-4 | 70 - 75 |

Note: This table is predictive and not based on experimental data.

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and determining the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to establish the connectivity between adjacent protons on the pyridine ring and within the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting different fragments of the molecule, for instance, establishing the connection between the oxetane ring's H-2 proton and the pyridine ring's C-5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. It would be used to determine the relative stereochemistry and conformation of the molecule, particularly the spatial relationship between the oxetane and pyridine rings.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation. For a substituted pyridine, the ¹⁵N chemical shift is expected in a range of -140 to +10 ppm relative to nitromethane. The presence of the electron-withdrawing bromine atom would likely cause a downfield shift of the nitrogen signal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₀BrNO), the presence of bromine would result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₉H₁₀⁷⁹BrNO+H]⁺ | ⁷⁹Br | 227.9973 |

| [C₉H₁₀⁸¹BrNO+H]⁺ | ⁸¹Br | 229.9952 |

Note: This table is predictive and not based on experimental data.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the oxetane ring or cleavage of the C-Br bond.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides critical insights into the molecular structure of this compound by analyzing its fragmentation patterns upon collision-induced dissociation (CID). longdom.orgunt.edu While specific experimental data for this exact molecule is not publicly available, a predictive fragmentation pathway can be constructed based on established principles of gas-phase ion chemistry for related heterocyclic and strained-ring systems. wikipedia.orgnih.gov

Upon ionization, typically forming the molecular ion [M]•+ or the protonated molecule [M+H]+, several key fragmentation routes are anticipated:

Cleavage of the C-C bond: The bond connecting the pyridine and oxetane rings is a likely point of initial cleavage. This would result in two primary fragment ions: the 3-bromopyridinyl radical cation and the oxetan-2-yl cation, or their corresponding neutral losses.

Oxetane Ring Fragmentation: Strained four-membered rings like oxetane can undergo characteristic ring-opening fragmentations. A common pathway involves a retro-[2+2] cycloaddition, leading to the formation of ethylene (B1197577) and formaldehyde, or their substituted analogues, from the oxetane moiety.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br) from the molecular ion, resulting in an ion corresponding to the 5-oxetan-2-yl-pyridine cation.

Pyridine Ring Fission: While generally more stable, the pyridine ring can also undergo fragmentation, often initiated by the loss of HCN, leading to smaller, charged fragments.

These proposed pathways allow for the structural confirmation of unknown samples and the differentiation of isomers.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Fragment Description | Proposed Structure / Formula | Predicted m/z (for ⁷⁹Br) |

| Molecular Ion [M]•+ | C₈H₈⁷⁹BrNO•+ | 213 |

| Loss of Bromine radical | [M - •Br]+ | 134 |

| 3-Bromopyridine (B30812) fragment | [C₅H₄⁷⁹BrN]•+ | 157 |

| Oxetan-2-yl fragment | [C₃H₅O]+ | 57 |

| Loss of ethylene from oxetane | [M - C₂H₄]•+ | 185 |

| Loss of formaldehyde from oxetane | [M - CH₂O]•+ | 183 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show a combination of characteristic absorption bands corresponding to the vibrations of the bromopyridine ring and the oxetane moiety. nih.govnist.gov

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit several characteristic bands. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. mewaruniversity.org The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Oxetane Ring Vibrations: The most characteristic vibration for the oxetane ring is the asymmetric C-O-C stretching, which is typically a strong band found in the 950-1000 cm⁻¹ region. researchgate.net The CH₂ groups of the oxetane ring will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iq

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Pyridine Ring | Medium-Weak |

| 3000-2850 | C-H Stretch | Oxetane (CH₂) | Medium |

| 1600-1550 | C=N Stretch | Pyridine Ring | Medium-Strong |

| 1550-1400 | C=C Stretch | Pyridine Ring | Medium-Strong |

| 1470-1440 | CH₂ Scissoring | Oxetane (CH₂) | Medium |

| 1200-1000 | C-H In-plane Bend | Pyridine Ring | Medium |

| 1000-950 | C-O-C Asymmetric Stretch | Oxetane Ether | Strong |

| 900-700 | C-H Out-of-plane Bend | Pyridine Ring | Strong |

| 600-500 | C-Br Stretch | Bromo-substituent | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the bromopyridine ring system.

UV-Vis Absorption: Pyridine itself exhibits two main absorption bands: a strong π→π* transition around 250-260 nm and a weaker n→π* transition at a longer wavelength, around 270-280 nm. libretexts.orgsielc.com The presence of the bromo and oxetanyl substituents is expected to cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the pyridine ring. The characteristic absorption bands are generally attributed to π→π* and n→π* transitions within the pyridine moiety. researchgate.net

Photoluminescence: Many pyridine derivatives exhibit fluorescence or phosphorescence. The emission properties are highly dependent on the nature and position of substituents, which can influence the energies of the excited singlet and triplet states and the rates of radiative and non-radiative decay. While aggregation-induced emission is a known phenomenon in some pyridine derivatives, the specific luminescent properties of this compound would require experimental investigation. The presence of the heavy bromine atom could potentially enhance intersystem crossing, favoring phosphorescence over fluorescence.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Typical Wavelength (λ_max) | Molar Absorptivity (ε) |

| π→π | ~260-275 nm | High |

| n→π | ~280-300 nm | Low |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography would provide the definitive solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its key structural features can be predicted from data on related molecules. nih.goviucr.org

Pyridine Ring Geometry: The 3-bromopyridine fragment is expected to be essentially planar, with bond lengths and angles consistent with other substituted pyridine derivatives. nih.gov

Oxetane Ring Conformation: The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.org The degree of puckering and the preferred conformation (the orientation of the C2 substituent relative to the pyridine ring) will be determined by minimizing steric interactions between the substituents. libretexts.org The introduction of substituents onto the oxetane ring can lead to a more puckered conformation. acs.org

Intermolecular Interactions: In the solid state, molecules would likely pack in a way that maximizes favorable intermolecular interactions, which could include π–π stacking of the pyridine rings and halogen bonding involving the bromine atom.

Table 4: Predicted Molecular Geometry Parameters for this compound

| Parameter | Bond / Angle | Expected Value |

| Bond Length | C-Br (Pyridine) | ~1.90 Å |

| Bond Length | C=N (Pyridine) | ~1.34 Å |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-O (Oxetane) | ~1.45 Å |

| Bond Length | C-C (Oxetane) | ~1.54 Å |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| Bond Angle | C-O-C (Oxetane) | ~92° |

| Dihedral Angle | Oxetane Puckering Angle | ~10-20° |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

The substitution at the C2 position of the oxetane ring makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers. researchgate.netmdpi.com

Principle: These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net Enantiomers will produce mirror-image ECD and ORD spectra.

Electronic Circular Dichroism (ECD): An ECD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. The electronic transitions of the bromopyridine chromophore, being in a chiral environment, will give rise to characteristic positive or negative signals known as Cotton effects. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of a given enantiomer, often through comparison with quantum chemical calculations. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. kud.ac.inwikipedia.org It is closely related to ECD and also shows Cotton effects in the regions of absorption. ORD is particularly useful for determining the absolute configuration of chiral compounds. leidenuniv.nllibretexts.org The analysis of the ORD curve can provide definitive stereochemical information for the chiral center in the oxetane ring.

The application of these techniques is crucial for the stereochemical analysis of enantiomerically pure samples of this compound and its derivatives, which is often a critical aspect in pharmaceutical and materials science applications.

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Oxetan 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic distribution and thermodynamic stability of 3-Bromo-5-oxetan-2-yl-pyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. scirp.org The B3LYP functional combined with a 6-31G* basis set is a common choice for optimizing the geometry of organic compounds, providing reliable predictions of bond lengths and angles. researchgate.netreddit.com

Geometry optimization calculations seek to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of both the pyridine (B92270) and oxetane (B1205548) rings, as well as their relative orientation. The resulting optimized structure provides a foundational model for understanding the molecule's physical and chemical properties.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| Bond Length (Å) | C(pyridine)-C(oxetane) | 1.510 |

| Bond Length (Å) | O-C(oxetane) | 1.450 |

| Bond Angle (°) | C-C-Br | 119.5 |

| Bond Angle (°) | N-C-C(oxetane) | 121.0 |

| Dihedral Angle (°) | Br-C-C-C(oxetane) | 180.0 (planar tendency) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's chemical reactivity. stackexchange.comwuxiapptec.comajchem-a.com The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is likely distributed over the pyridine ring's π-system. This distribution suggests that the molecule would be susceptible to electrophilic attack at the pyridine ring and could participate in reactions involving the bromine atom as a leaving group.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability, moderate reactivity |

| Chemical Hardness (η) | 2.825 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.86 | Propensity to accept electrons |

Conformational Analysis and Dynamics of the Oxetane Ring System

The oxetane ring adopts a puckered conformation to relieve the ring strain that would be present in a planar structure. This puckering is a balance between angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent substituents). The introduction of a substituent on the ring, as in the case of the pyridyl group at the 2-position, influences the degree and nature of this puckering. acs.org

The puckered conformations of the oxetane ring are not static but can interconvert through a low-energy process known as pseudorotation. acs.orgwikipedia.org This process involves a continuous change in the puckering angle and phase, allowing the ring to flex through various non-planar forms without breaking any bonds. The potential energy surface (PES) for this motion describes the energy of the molecule as a function of its puckering coordinates. libretexts.orgwayne.edu

The PES for a 2-substituted oxetane would show energy minima corresponding to the most stable puckered conformations and transition states that represent the energy barriers between them. These energy barriers are typically low, allowing for rapid interconversion between conformers at room temperature. Theoretical calculations can map out these pseudorotational pathways and quantify the associated energy barriers, providing a detailed picture of the ring's dynamic behavior.

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial Puckered | Pyridyl group in a pseudo-equatorial position | 0.0 (Global Minimum) |

| Planar Transition State | Fully planar oxetane ring | ~1.5 - 2.5 |

| Axial Puckered | Pyridyl group in a pseudo-axial position | ~2.0 - 4.0 |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the substitution of the bromine atom, for instance, in a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. nih.govnih.govresearchgate.net

DFT calculations can be used to model the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. mdpi.comacs.org A typical Suzuki-Miyaura reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the bromopyridine. DFT can model the transition state for this step, which is often the rate-determining step.

Transmetalation: The aryl group from a boronic acid (or ester) is transferred to the palladium center, displacing the bromide. The transition state for this step involves a bridged intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

By calculating the Gibbs free energy of each species along the reaction coordinate, a complete energy profile can be constructed. This profile reveals the activation energies for each step and identifies the rate-limiting transition state, providing a deep understanding of the reaction's kinetics and feasibility.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Reactants (Pd(0) + Substrate) | 0.0 |

| Transition State 1 (OA) | +18.5 | |

| Transmetalation | Intermediate 1 | -5.2 |

| Transition State 2 (TM) | +12.3 | |

| Reductive Elimination | Intermediate 2 | -15.8 |

| Transition State 3 (RE) | +8.1 | |

| - | Products + Regenerated Pd(0) | -25.0 |

Elucidation of Rate-Determining Steps and Intermediates

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and intermediates, which are often transient and difficult to observe experimentally. By calculating the activation energies for each step in a proposed reaction mechanism, the rate-determining step—the one with the highest energy barrier—can be pinpointed.

For instance, in a hypothetical nucleophilic aromatic substitution reaction involving this compound, computational models could be employed to evaluate the energy profile. The calculations would elucidate the structure of the Meisenheimer complex, a key intermediate, and the transition states leading to its formation and subsequent decomposition to products.

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Note: Data is illustrative and represents typical values obtained from DFT calculations.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides robust methods for predicting the outcomes of reactions where multiple products can be formed.